molecular formula C16H21F3N2O3 B13866191 Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Cat. No.: B13866191
M. Wt: 346.34 g/mol
InChI Key: IWGMRDAMLJQPTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(trifluoromethoxy)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems and ion channels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved properties .

Properties

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 4-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-7-20(8-10-21)12-5-4-6-13(11-12)23-16(17,18)19/h4-6,11H,7-10H2,1-3H3

InChI Key

IWGMRDAMLJQPTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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